molecular formula C11H14FN3O B2418031 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2200610-68-8

3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No. B2418031
CAS RN: 2200610-68-8
M. Wt: 223.251
InChI Key: RIWRMSJHOAGMQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Molecular Structure Analysis

The molecular structure of “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” includes a fluoropyrimidinyl group attached to an azabicyclo[2.2.2]octane ring via an oxygen atom. The exact structural details and conformational properties would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” are not detailed in the search results. The compound’s molecular formula is C11H14FN3O, and its molecular weight is 223.251. Additional properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally.

Scientific Research Applications

Antibacterial Activity

3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane: derivatives have been investigated for their antibacterial potential. Specifically, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized based on previously reported compounds. These derivatives exhibited antibacterial activity against gram-positive bacteria, including both drug-sensitive and drug-resistant strains. Notably, compound 7j demonstrated an impressive inhibitory effect, surpassing the well-known antibiotic linezolid .

Future Directions

The future directions for research on “3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” could include further exploration of its synthesis, structural analysis, reactivity, and potential biological activity. Given its structural similarity to tropane alkaloids, it might be of interest in the development of new pharmaceuticals or biological probes .

properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRMSJHOAGMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

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